Titanium nitride

Hard Coatings Tribology Vickers Hardness

TiN delivers ~2200 HV hardness with superior coating adhesion and low friction—ideal for extending tool life in low-to-medium severity cutting, metal forming dies, and injection molding. Unlike harder TiCN, TiN maintains thermal stability under moderate excursions; unlike TiAlN, it avoids excessive residual stress that compromises adhesion. For orthopedic implants, TiN on articulating surfaces minimizes cytotoxic wear debris. As the industry-standard Cu diffusion barrier (50–100 µΩ-cm), it provides proven process integration without costly TaN alternatives. Select TiN where balanced tribological performance and cost-effectiveness drive procurement.

Molecular Formula TiN
NTi
Molecular Weight 61.87 g/mol
CAS No. 25583-20-4
Cat. No. B1215195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTitanium nitride
CAS25583-20-4
Synonymstitanium nitride
titanium nitride (Ti2N)
titanium nitride (TiN)
Molecular FormulaTiN
NTi
Molecular Weight61.87 g/mol
Structural Identifiers
SMILESN#[Ti]
InChIInChI=1S/N.Ti
InChIKeyNRTOMJZYCJJWKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Titanium Nitride (TiN) CAS 25583-20-4: A Foundational Refractory Ceramic for High-Performance Coating Applications


Titanium nitride (TiN) is a refractory ceramic material characterized by its gold-like appearance, extreme hardness, and metallic conductivity [1]. It is widely applied as a protective coating on cutting tools, medical implants, and decorative hardware due to its high hardness, low friction coefficient, and excellent chemical inertness [2]. As a member of the transition metal nitride family, TiN serves as the baseline comparator for evaluating more advanced ternary and quaternary nitride coating systems developed for enhanced thermal stability, oxidation resistance, or specific tribological performance [3].

Why Titanium Nitride (TiN) Cannot Be Arbitrarily Substituted with Other Binary or Ternary Nitrides in Critical Applications


While TiN is a foundational coating material, its performance envelope is well-defined and limited. Direct substitution with seemingly similar binary nitrides like ZrN or CrN, or even advanced ternaries like TiAlN and TiCN, without considering the specific application's stressor (e.g., high-temperature oxidation, abrasive wear, or electrical contact), will likely lead to premature failure or suboptimal performance [1]. For instance, while TiCN offers higher hardness, its inferior high-temperature stability compared to TiN makes it unsuitable for certain high-speed machining operations [2]. Similarly, while TiAlN exhibits superior oxidation resistance at high temperatures, it may come at the cost of reduced coating adhesion due to higher residual compressive stress [3]. The quantitative evidence below establishes the specific, verifiable performance boundaries where TiN is the preferred choice over its common comparators.

Quantitative Performance Differentiation of Titanium Nitride (TiN) Against Key Comparators


Hardness and Wear Resistance of TiN vs. TiCN and ZrN Coatings

Titanium nitride (TiN) exhibits a Vickers hardness of approximately 2200 HV, which is significantly lower than that of titanium carbonitride (TiCN), which can reach nearly 3000 HV [1]. This makes TiCN a superior choice for applications demanding extreme abrasion resistance. In contrast, zirconium nitride (ZrN) demonstrates a hardness of approximately 2400 HV, placing it between TiN and TiCN in terms of mechanical durability [2]. However, the high compressive stress in TiCN can negatively impact coating adhesion, making TiN a more reliable option when film integrity and resistance to delamination are prioritized over absolute hardness [3].

Hard Coatings Tribology Vickers Hardness

High-Temperature Oxidation Stability: TiN vs. TiAlN and Cr/TiAlN Multilayers

Under thermal cycling conditions in air, Ti/TiN multilayer coatings exhibit poor oxidation resistance, forming a thick oxide layer. This contrasts sharply with Cr/TiAlN multilayers, which demonstrate outstanding high-temperature stability and form a dense, protective oxide scale [1]. The superior oxidation resistance of TiAlN-based coatings is further evidenced by their ability to provide effective protection to γ-TiAl at 850°C for over 2000 one-hour thermal cycles [2]. This is because single TiAlN coatings can undergo complete oxidation at 900°C, whereas TiN's oxidation threshold is significantly lower [3].

Oxidation Resistance Thermal Stability Multilayer Coatings

Corrosion Performance of TiN vs. TiO2 and N-TiO2 Coatings for Biomedical Implants

A comparative study on biomedical coatings revealed a clear hierarchy in corrosion performance. While TiN provides better corrosion protection than a pure titanium (Ti) substrate, it is outperformed by nitrogen-doped titanium dioxide (N-TiO2) coatings [1]. The superior corrosion resistance of N-TiO2 is attributed to its multilayered structure, which creates a more effective barrier against the diffusion of reactive ions [2]. In contrast, conventional titanium dioxide (TiO2) coatings offer intermediate performance [3].

Biomedical Coatings Corrosion Resistance Implant Materials

Plasmonic Sensing Sensitivity: TiN vs. Gold (Au) and ZrN Nanoparticles

In plasmonic applications, TiN demonstrates a competitive refractive index sensitivity compared to gold (Au). A study on multilayered core-shell nanoparticles reported sensitivities of 48.47 nm/RIU for TiN, 47.09 nm/RIU for ZrN, and 40.61 nm/RIU for Au [1]. Furthermore, TiN nanodisk arrays have achieved a high sensitivity of 412.79 nm·RIU⁻¹, with a quality factor improvement of nearly 10-fold compared to localized surface plasmon resonance (LSPR) dips [2]. TiN is also a better performer than gold in the short-wavelength range (<500 nm) where gold suffers from interband transitions [3].

Plasmonics Refractive Index Sensing Nanophotonics

Diffusion Barrier Efficiency: TiN vs. TaN in Semiconductor Interconnects

Titanium nitride (TiN) is a widely used diffusion barrier layer in semiconductor manufacturing to prevent copper from diffusing into silicon [1]. However, tantalum nitride (TaN) has been shown to be more effective in this role. This is attributed to the microstructure: CVD-deposited TiN films typically have a columnar grain structure, whereas TaN often exhibits disordered grain boundaries [2]. These disordered grain boundaries in TaN act as a more efficient barrier to copper diffusion, making it a preferred choice for advanced nodes where barrier integrity is critical . Despite this, TiN remains a standard due to its lower electrical resistivity (50-100 µΩ-cm) and well-established integration processes [3].

Diffusion Barrier Semiconductors Copper Interconnects

Optimized Industrial and Research Application Scenarios for Titanium Nitride (TiN) Based on Quantitative Evidence


General-Purpose Wear Protection on Cutting Tools and Molds

Given its established hardness of ~2200 HV and a balanced combination of wear resistance and coating adhesion [7], TiN is the proven, cost-effective choice for extending tool life in low-to-medium severity cutting operations, metal forming dies, and injection molds. For applications involving high-speed or dry machining where elevated temperatures accelerate oxidation, TiAlN or TiCN coatings are more suitable based on their superior high-temperature performance and higher hardness, respectively [8].

Biomedical Implant Coatings for Wear Reduction

TiN coatings are effectively employed on articulating surfaces of orthopedic implants (e.g., femoral heads) and dental abutments to reduce wear of the metallic component and minimize the generation of cytotoxic wear debris [7]. While TiN improves upon uncoated metals, it is not the most corrosion-resistant option compared to advanced coatings like N-TiO2 [8]. Procurement for implant applications should therefore be driven by the primary requirement: if wear reduction is the main goal, TiN is a strong candidate; if superior corrosion resistance is paramount, alternative coatings should be considered.

Plasmonic Sensors and Photonic Devices in Harsh Environments

TiN's refractive index sensitivity, which is comparable to or better than gold (48.47 nm/RIU vs. 40.61 nm/RIU for core-shell nanoparticles) [7], combined with its high thermal stability and CMOS compatibility, makes it a superior material for plasmonic devices operating under extreme conditions where conventional noble metals like Au or Ag would degrade or melt [8]. This includes applications in on-chip heat-assisted magnetic recording (HAMR), high-temperature chemical sensors, and durable plasmonic waveguides.

Semiconductor Diffusion Barriers in Mature Technology Nodes

TiN is the industry-standard diffusion barrier material for copper interconnects in silicon integrated circuits due to its well-characterized process integration, low electrical resistivity (50-100 µΩ-cm), and effective barrier properties [7]. While TaN offers superior barrier performance for advanced, smaller nodes due to its disordered grain boundary structure [8], TiN remains the material of choice for many production lines where its performance envelope meets the device requirements without the need for more complex or costly TaN deposition processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Titanium nitride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.